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Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by

progressive muscle degeneration. It is caused by mutations in the DMD gene that disrupt the

reading frame, leading to the absence of functional dystrophin protein. One promising

therapeutic strategy for DMD is exon skipping, which uses antisense oligonucleotides or small

molecules to modulate pre-mRNA splicing and restore the reading frame, resulting in the

production of a truncated but partially functional dystrophin protein.

TG693 is an orally available small molecule inhibitor of CDC-like kinase 1 (CLK1).[1] Inhibition

of CLK1 alters the phosphorylation of serine/arginine-rich (SR) splicing factors, leading to the

modulation of splicing patterns.[2] TG693 has been shown to induce the skipping of mutated

exons in the dystrophin gene, such as exons 27 and 31, thereby restoring dystrophin protein

expression in patient-derived cells.[1][2][3]

These application notes provide detailed protocols for quantifying the efficiency of TG693-

induced exon skipping using reverse transcription-quantitative polymerase chain reaction (RT-

qPCR) and droplet digital PCR (ddPCR).
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The following table summarizes hypothetical quantitative data for TG693-induced exon

skipping of DMD exon 31 in a human myoblast cell line harboring a relevant mutation.

Treatment
Group

TG693
Concentration
(µM)

Exon 31
Skipping
Efficiency (%)
(RT-qPCR)

Exon 31
Skipping
Efficiency (%)
(ddPCR)

Fold Change
in Dystrophin
Protein
Expression

Vehicle Control

(DMSO)
0 1.2 ± 0.3 1.5 ± 0.2 1.0

TG693 5 25.8 ± 2.1 28.3 ± 1.9 4.5 ± 0.5

TG693 10 45.3 ± 3.5 48.9 ± 3.1 8.2 ± 0.9

TG693 20 62.1 ± 4.2 65.7 ± 3.8 15.1 ± 1.5

Experimental Protocols
Protocol 1: RNA Extraction and cDNA Synthesis
This protocol describes the initial steps for preparing RNA from treated cells and converting it

into cDNA for subsequent PCR analysis.

Materials:

Cultured human myoblasts treated with TG693 or vehicle control

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

DNase I, RNase-free

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied

Biosystems)

Nuclease-free water

Spectrophotometer (e.g., NanoDrop)

Procedure:
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Cell Lysis and Homogenization: Lyse the cultured cells according to the RNA extraction kit

manufacturer's protocol.

RNA Purification: Purify total RNA using the spin columns provided in the kit.

DNase Treatment: Perform an on-column DNase digestion to remove any contaminating

genomic DNA.

RNA Quantification and Quality Control: Measure the RNA concentration and purity using a

spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1.

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit

with random primers, following the manufacturer's instructions.

Protocol 2: Quantification of Exon Skipping by RT-qPCR
This protocol details the use of TaqMan-based RT-qPCR to quantify the relative levels of

dystrophin transcripts with and without the target exon.

Materials:

cDNA from Protocol 1

TaqMan Gene Expression Master Mix

Custom TaqMan assays (primers and probe) for:

Dystrophin transcript including the target exon (e.g., exon 31)

Dystrophin transcript with the target exon skipped (e.g., spanning the exon 30-32 junction)

A stable housekeeping gene (e.g., GAPDH, ACTB)

Real-time PCR instrument

Primer and Probe Design:

Unskipped Transcript: Design a forward primer in the target exon and a reverse primer in the

subsequent exon. The TaqMan probe should span the junction of these two exons.
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Skipped Transcript: Design a forward primer in the exon preceding the skipped exon and a

reverse primer in the exon following the skipped exon. The TaqMan probe should span this

new exon-exon junction.

Procedure:

Reaction Setup: Prepare the qPCR reaction mix as follows for each target:

TaqMan Gene Expression Master Mix: 10 µL

TaqMan Assay (20X): 1 µL

cDNA (diluted): 2 µL

Nuclease-free water: 7 µL

Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with the following

cycling conditions:

Hold Stage: 50°C for 2 min, 95°C for 10 min

PCR Stage (40 cycles): 95°C for 15 sec, 60°C for 1 min

Data Analysis:

Determine the cycle threshold (Ct) values for the skipped and unskipped amplicons.

Calculate the exon skipping efficiency using the delta-delta Ct method or the Pfaffl method

for efficiency correction.[2] The percentage of exon skipping can be calculated as: %

Skipping = 100 / (1 + 2^-(ΔCt)) where ΔCt = Ct(unskipped) - Ct(skipped).

Protocol 3: Absolute Quantification of Exon Skipping by
ddPCR
This protocol provides a method for the absolute quantification of skipped and unskipped

transcripts using droplet digital PCR, which offers higher precision and sensitivity.[2][4]

Materials:
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cDNA from Protocol 1

ddPCR Supermix for Probes (No dUTP)

Custom TaqMan assays (as in Protocol 2)

Droplet Generation Oil for Probes

ddPCR instrument (e.g., Bio-Rad QX200)

Procedure:

Reaction Setup: Prepare the ddPCR reaction mix as follows for each target:

ddPCR Supermix for Probes (2X): 10 µL

TaqMan Assay (20X): 1 µL

cDNA (diluted): 2 µL

Nuclease-free water: 7 µL

Droplet Generation: Generate droplets from the reaction mix using a droplet generator

according to the manufacturer's protocol.

Thermal Cycling: Transfer the droplets to a 96-well plate and perform PCR with the following

conditions:

Enzyme Activation: 95°C for 10 min

PCR (40 cycles): 94°C for 30 sec, 60°C for 1 min

Enzyme Deactivation: 98°C for 10 min

Droplet Reading: Read the droplets on a droplet reader to determine the number of positive

droplets for each target.

Data Analysis:
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The software will calculate the concentration (copies/µL) of the skipped and unskipped

transcripts based on the fraction of positive droplets using Poisson statistics.

Calculate the percentage of exon skipping as: % Skipping = [Concentration(skipped) /

(Concentration(skipped) + Concentration(unskipped))] * 100
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Caption: Experimental workflow for measuring TG693-induced exon skipping.
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Caption: Signaling pathway of TG693-induced exon skipping.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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